![molecular formula C13H17NO5S B2534632 methyl (2E)-3-(dimethylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate CAS No. 1785853-92-0](/img/structure/B2534632.png)
methyl (2E)-3-(dimethylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Polymer Synthesis and Applications
Synthesis of Pyrimidine-4(3H)-ones : Methyl 3-(dimethylamino) acrylates have been utilized as precursors for synthesizing trifluoromethylsulfenyl-, trifluoromethylsulfinyl-, and trifluoromethylsulfonyl groups. These are demonstrated through reactions with aliphatic and aromatic amidines to produce 2,5-substituted 4(3H)-pyrimidones, showcasing the compound's role in creating complex organic structures (Sokolenko et al., 2017).
Group Transfer Polymerization : Research on the group transfer polymerization (GTP) of methyl acrylate highlights the chemical's involvement in polymer synthesis processes. This study presents results with various initiators and catalysts, offering insights into the polymerization kinetics and molecular weight control (Schubert & Bandermann, 1989).
Hydrophilic-Hydrophobic Functional Polymers : A study on the synthesis of vanillin-based monomers, including tertiary amine groups for pH-responsive characteristics, explores the post-polymerization modification and applications in bio-separation and biotechnology. This research underscores the adaptability of methyl (2E)-3-(dimethylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate derivatives in creating responsive polymers (Abdelaty, 2021).
Chemical Reactions and Synthesis
Hydrocarbonylation and Dimerization : The hydrocarbonylation of methyl acrylate with CO and H2O demonstrates the compound's ability to form complex organic molecules, like dimethyl 4-oxopimelate, under specific catalyst conditions. This showcases its potential in organic synthesis and material science applications (Murata & Matsuda, 1982).
Antioxidant Activity : The synthesis of quaternary ammonium salts from methyl-3-{[2-(dimethylamino)propyl]amino}acrylate and their high inhibitory activity against superoxide generation in mitochondria highlight the compound's relevance in biomedical research and potential therapeutic applications (Kushnir et al., 2015).
Propiedades
IUPAC Name |
methyl (E)-3-(dimethylamino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-14(2)9-12(13(15)19-4)20(16,17)11-7-5-10(18-3)6-8-11/h5-9H,1-4H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAWLJCKFCVWGB-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)S(=O)(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


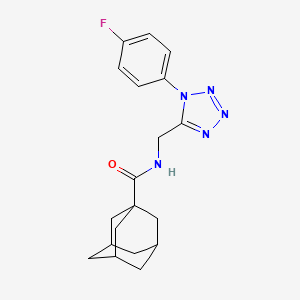
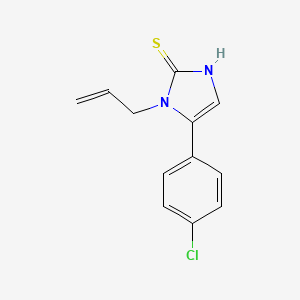
![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/no-structure.png)
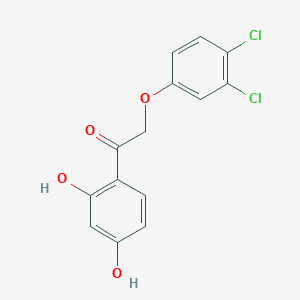
![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxyethyl)piperidin-4-yl]methyl}(methyl)amino)propanamide](/img/structure/B2534557.png)
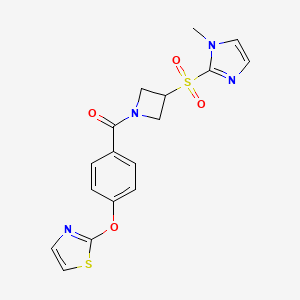
![N-[[2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2534565.png)
![3-(4-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2534567.png)
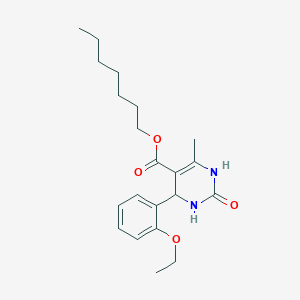
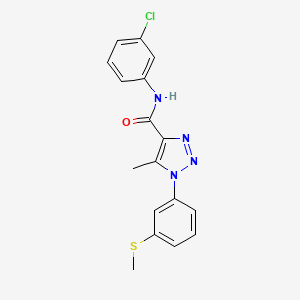
![N-(4-methoxyphenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2534571.png)
